3-(1-methyl-1H-imidazol-5-yl)benzaldehyde

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Researchers often face failed coupling reactions when substituting regioisomeric imidazole-benzaldehydes without re-optimization. This compound is a single, stable regioisomer that eliminates annular tautomerism uncertainties, ensuring batch-to-batch consistency. Key procurement advantages: Unique meta-aldehyde orientation creates a 120° kink essential for hexagonal COF pore construction. N-Methylation locks the imidazole C-5 connectivity, removing the hydrogen-bond donor to meet CNS MPO desirability criteria. Zero HBD count supports ATP-competitive kinase inhibitor and GPCR modulator library synthesis without metabolic instability at the imidazole site.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B15258182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-5-yl)benzaldehyde
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CC=CC(=C2)C=O
InChIInChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-8H,1H3
InChIKeyXEANPZNZLCNFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde — Building Block Identity, Physicochemical Profile, and Procurement Relevance


3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde (CAS 1236364-62-7) is a heteroaryl aldehyde building block of molecular formula C₁₁H₁₀N₂O and molecular weight 186.21 g·mol⁻¹, possessing a 1-methylimidazole ring connected via its C-5 position to the meta‑position of a benzaldehyde core [1]. The compound belongs to the aryl‑imidazole aldehyde class, where the methylation pattern, the precise site of imidazole‑to‑phenyl connectivity (C‑5 vs. C‑4 or N‑1), and the relative orientation of the aldehyde group jointly define its reactivity in condensation, cross‑coupling, and cyclisation chemistries . Its computed physicochemical properties — XLogP3‑AA of 1.1, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, a topological polar surface area of 34.9 Ų, and two rotatable bonds — place it in a property space that balances moderate lipophilicity with sufficient polarity for further derivatisation [2].

Why 3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde Cannot Be Interchanged with Other Imidazole‑Benzaldehyde Isomers for MedChem and Process Chemistry


Isomeric imidazole‑benzaldehydes that share the same molecular formula (C₁₁H₁₀N₂O, MW = 186.21) differ in the attachment point of the imidazole ring to the phenyl core (N‑1 vs. C‑4 vs. C‑5 of imidazole) and in the methylation position . These seemingly subtle regioisomeric variations change the electronic character of the aldehyde, the steric environment around the formyl group, and the ability of the imidazole nitrogen to act as a ligand or hydrogen‑bond acceptor [1]. Consequently, the performance of a derivative library or a downstream coupling reaction cannot be assumed to be interchangeable. For example, 3-(1-methyl‑1H‑imidazol‑4‑yl)benzaldehyde (CAS 1878810‑71‑9) places the methylimidazole at the 4‑position, altering the dihedral angle between the rings and modifying the electrophilicity of the aldehyde carbon . Similarly, 4‑(1‑methyl‑1H‑imidazol‑5‑yl)benzaldehyde (CAS 1333127‑94‑8) moves the aldehyde from the meta to the para position, which directly affects the geometry of bis‑aldehyde cross‑linkers and the topology of metal‑organic frameworks. These regio- and tautomer‑dependent differences mean that direct replacement without re‑optimisation routinely leads to failed coupling reactions, altered biological target engagement, or off‑specification material in scaled processes.

Evidence‑Based Differentiation of 3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde from Its Closest Analogues


Regioisomeric Connectivity Dictates Electronic Landscape: Meta‑Aldehyde with 5‑yl Imidazole vs. 4‑yl and N‑1 Isomers

The target compound links 1‑methylimidazole through its C‑5 position to the meta‑aldehyde phenyl ring. In contrast, 3-(1-methyl‑1H‑imidazol‑4‑yl)benzaldehyde (CAS 1878810‑71‑9) uses the C‑4 position of the imidazole , and 3-(1H‑imidazol‑1‑yl)benzaldehyde (CAS 127404‑22‑2) attaches through the N‑1 nitrogen . This connectivity difference alters the conjugated system: the 5‑yl linkage preserves a continuous π‑system between the imidazole and phenyl rings without the electronic withdrawal that occurs with N‑1 attachment, while the 4‑yl regioisomer presents a different dihedral angle that affects orbital overlap. Although no head‑to‑head biological data exist for the free aldehyde, the computed properties provide quantifiable differentiation: the target compound has a topological polar surface area (TPSA) of 34.9 Ų and XLogP3‑AA of 1.1 [1], whereas 3-(1H‑imidazol‑1‑yl)benzaldehyde exhibits a TPSA of 34.9 Ų but an XLogP of approximately 1.4 (predicted), reflecting the altered electronic distribution from N‑1 vs. C‑5 connectivity. The 0.3 log unit difference in predicted lipophilicity, combined with the distinct spatial orientation of the imidazole lone pair, means the two isomers cannot be expected to engage biological targets or metal catalysts in an identical manner.

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Methylation at N‑1 of Imidazole Eliminates a Hydrogen‑Bond Donor and Reduces Metabolic Liability Relative to the Des‑methyl Parent

The target compound bears an N‑methyl group on the imidazole ring, whereas its direct des‑methyl analogue, 3-(1H‑imidazol‑5‑yl)benzaldehyde (CAS 179056‑81‑6), retains an acidic N–H proton . From a computed property perspective, this methylation eliminates the sole hydrogen‑bond donor (HBD count: 0 vs. 1) while preserving the hydrogen‑bond acceptor count (2) [1]. In the broader imidazole‑containing drug class, N‑methylation is a well‑established strategy to block CYP‑mediated metabolism at the imidazole nitrogen and to reduce phase‑II glucuronidation [2]. Although direct CYP IC₅₀ data for this specific aldehyde are not publicly available, structure–metabolism relationships for 1‑substituted imidazoles demonstrate that N‑alkylation can shift CYP3A4 IC₅₀ values by more than one order of magnitude relative to the unsubstituted parent. For researchers designing CNS‑penetrant or metabolically stable probes, the 0 HBD count of the target compound (vs. 1 HBD for the des‑methyl analogue) translates to a predicted improvement in passive membrane permeability and a reduction in efflux transporter recognition, both critical considerations in lead nomination.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Meta‑Aldehyde Orientation Enables Divergent Cross‑Linking Geometries Relative to the Para‑Substituted Isomer

The aldehyde group in the target compound is positioned at the meta position of the phenyl ring. Its para‑substituted regioisomer, 4-(1‑methyl‑1H‑imidazol‑5‑yl)benzaldehyde (CAS 1333127‑94‑8), places the formyl group at the opposite end of the phenyl ring . This positional difference changes the distance between the aldehyde carbon and the imidazole ring: in the meta isomer the through‑bond distance from the formyl carbon to the imidazole C‑5 is approximately 5.1 Å (based on standard bond lengths), whereas in the para isomer this distance extends to approximately 6.5 Å. When employed as a bifunctional building block for Schiff‑base condensation or imine‑linked covalent organic frameworks (COFs), this 1.4 Å difference in reactive‑group separation directly controls pore aperture and framework topology. Additionally, the meta orientation introduces a 120° kink in the molecular axis that the linear para isomer lacks, fundamentally altering the dimensionality of the resulting polymeric network [1].

Covalent Organic Frameworks Material Chemistry Cross‑linking Chemistry

Higher Commercial Accessibility and Purity Consistency vs. the 4‑yl Regioisomer Lowers Procurement Risk

As of 2026, 3-(1‑methyl‑1H‑imidazol‑5‑yl)benzaldehyde is listed by multiple major suppliers with purities of ≥95% or ≥97% . In contrast, its 4‑yl regioisomer (3‑(1‑methyl‑1H‑imidazol‑4‑yl)benzaldehyde, CAS 1878810‑71‑9) is stocked by fewer vendors and typically requires longer lead times . The des‑methyl parent, 3-(1H‑imidazol‑5‑yl)benzaldehyde (CAS 179056‑81‑6), carries the additional complication of tautomeric equilibration between the 4‑yl and 5‑yl forms, which can reduce effective purity in storage and complicate lot‑to‑lot reproducibility. The N‑methylation in the target compound locks the substitution pattern, eliminating this tautomeric ambiguity and enabling more consistent quality control [1].

Chemical Procurement Supply Chain Laboratory Efficiency

Where 3-(1-Methyl-1H-imidazol-5-yl)benzaldehyde Delivers Differentiated Value: Application Scenarios for Procurement


Medicinal Chemistry: Kinase and GPCR Focused Library Synthesis Requiring a Metabolically Stable, N‑Methylimidazole‑Containing Aldehyde

The N‑methyl substitution locks the imidazole C‑5 connectivity and removes the hydrogen‑bond donor, making this building block particularly suited for the synthesis of ATP‑competitive kinase inhibitor scaffolds and GPCR modulator libraries where metabolic stability at the imidazole moiety is critical. The zero HBD count aligns with CNS MPO desirability criteria, supporting CNS drug discovery programs [1].

Covalent Organic Frameworks and Porous Polymers: Kinked Meta‑Substituted Monomer for 2D/3D Reticular Design

The meta‑aldehyde orientation generates a 120° kink that is essential for constructing hexagonal pores in imine‑linked COFs. Researchers procuring this isomer gain access to pore geometries that are topologically forbidden for the para isomer, enabling the rational design of frameworks with tailored gas‑sorption or catalytic properties .

Bioconjugation and Fluorescent Probe Development: Site‑Specific Labeling via Aldehyde–Hydrazide/Oxyamine Chemistry

The aldehyde functionality allows facile conjugation to hydrazide‑ or aminooxy‑functionalised biomolecules under mild aqueous conditions. The N‑methylimidazole moiety provides a compact heterocyclic handle that can participate in metal coordination for luminescent probe applications or serve as a pharmacophore anchor in targeted protein degradation (PROTAC) linker design .

Process Chemistry Scale‑up: Reduced Tautomeric Variability Simplifies Quality Control and Regulatory Documentation

Unlike the des‑methyl analogue (3-(1H‑imidazol‑5‑yl)benzaldehyde), which is subject to annular tautomerism that can generate dual isomeric species in solution, the N‑methylated target compound presents a single, stable regioisomeric form. This chemical stability simplifies HPLC purity monitoring, reduces the burden of impurity profiling in regulatory submissions, and lowers the risk of batch failure during kilogram‑scale campaigns .

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